![molecular formula C13H11BrCl2N2O B14706322 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide CAS No. 13474-15-2](/img/structure/B14706322.png)
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium core substituted with a carbamoyl group and a 2,6-dichlorophenylmethyl moiety. The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2,6-dichlorobenzyl chloride, is reacted with pyridine to form 1-(2,6-dichlorobenzyl)pyridinium chloride.
Carbamoylation: The intermediate is then treated with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group at the 3-position of the pyridinium ring.
Ion Exchange: Finally, the chloride ion is exchanged with a bromide ion using a bromide salt, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate in aqueous or organic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered carbamoyl groups.
Substitution: Substituted derivatives with different anions.
科学研究应用
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and context of use.
相似化合物的比较
Similar Compounds
3-Carbamoyl-1-alkylpyridin-1-ium salts: Similar structure but with different alkyl groups.
2,6-Dichlorobenzyl derivatives: Compounds with the same 2,6-dichlorobenzyl moiety but different functional groups.
Uniqueness
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the pyridinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
13474-15-2 |
|---|---|
分子式 |
C13H11BrCl2N2O |
分子量 |
362.0 g/mol |
IUPAC 名称 |
1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C13H10Cl2N2O.BrH/c14-11-4-1-5-12(15)10(11)8-17-6-2-3-9(7-17)13(16)18;/h1-7H,8H2,(H-,16,18);1H |
InChI 键 |
KDCOOBWMLCHZCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C(=O)N)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


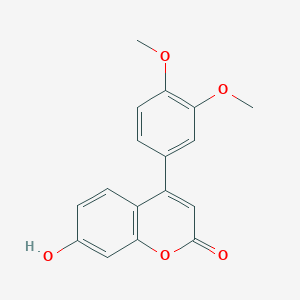
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
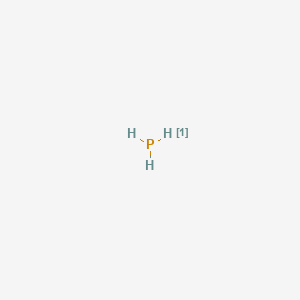

![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
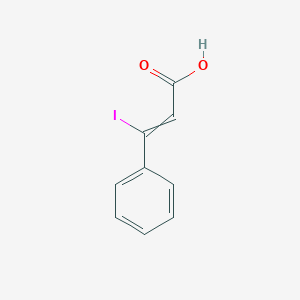


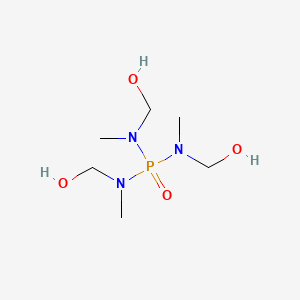
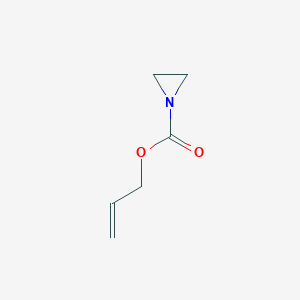
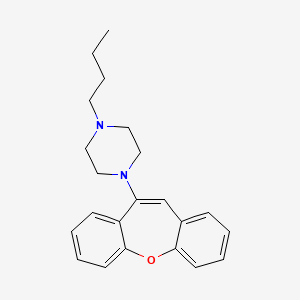
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
